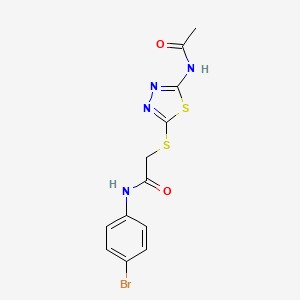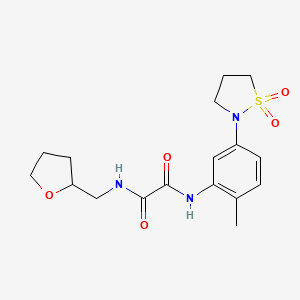
1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of chloro-methylphenyl compounds. These are organic compounds that contain a methylphenyl moiety with a chlorine atom attached . They are used in various applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of chloro-methylphenyl compounds generally consists of a benzene ring with a methyl group and a chlorine atom attached . The exact structure of “1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride” would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
Chloro-methylphenyl compounds can undergo various chemical reactions, including reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . These reactions can release heat and toxic gases .Physical And Chemical Properties Analysis
Chloro-methylphenyl compounds are typically colorless liquids with an acrid odor . They are denser than water and can decompose in water to release flammable, toxic, or corrosive gases .Mécanisme D'action
Clenbuterol works by binding to beta-2 adrenergic receptors in the body. This leads to the activation of the sympathetic nervous system, which results in an increase in heart rate, blood pressure, and metabolic rate. Clenbuterol also has a bronchodilator effect, which helps to relax the smooth muscles in the airways, making it easier to breathe.
Biochemical and Physiological Effects
Clenbuterol has several biochemical and physiological effects on the body. It increases the production of heat, which leads to an increase in metabolic rate and energy expenditure. Clenbuterol also increases the production of adrenaline, which leads to an increase in heart rate and blood pressure. In addition, Clenbuterol has a bronchodilator effect, which helps to relax the smooth muscles in the airways, making it easier to breathe.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages and limitations for lab experiments. One advantage is that it has a wide range of applications in various fields of research. Another advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to control the dosage and side effects in lab experiments. Another limitation is that it can be expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for research on Clenbuterol. One direction is to investigate its potential applications in the treatment of obesity and metabolic disorders. Another direction is to investigate its potential applications in the field of regenerative medicine. Additionally, further research is needed to better understand the mechanisms of action and side effects of Clenbuterol in order to optimize its use in scientific research.
Méthodes De Synthèse
Clenbuterol can be synthesized through various methods, including chemical synthesis, microbial synthesis, and semi-synthesis. Chemical synthesis involves the use of chemical reactions to produce Clenbuterol from starting materials. Microbial synthesis involves the use of microorganisms to produce Clenbuterol through fermentation. Semi-synthesis involves the modification of natural compounds to produce Clenbuterol.
Applications De Recherche Scientifique
Clenbuterol has a wide range of applications in scientific research. It is commonly used in the fields of medicine, agriculture, and sports. In medicine, Clenbuterol is used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, Clenbuterol is used as a growth promoter for livestock. In sports, Clenbuterol is used as a performance-enhancing drug due to its thermogenic properties.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDCNZBFNFWEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2673128.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2673131.png)
![5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B2673133.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)
![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2673142.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)

![4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2673147.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)

